molecular formula C8H10ClO2P B13344027 Ethyl phenyl phosphorochloridite

Ethyl phenyl phosphorochloridite

Cat. No.: B13344027
M. Wt: 204.59 g/mol
InChI Key: BRTBJNCYADBQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl phenyl phosphorochloridite is an organophosphorus compound with the chemical formula C8H10ClO2P. It is a member of the phosphorochloridite family, which are characterized by the presence of a phosphorus atom bonded to two alkoxy groups and one chlorine atom. These compounds are typically colorless and sensitive to hydrolysis and oxidation .

Preparation Methods

Ethyl phenyl phosphorochloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3). The reaction proceeds stepwise as follows :

  • PCl3 + ROH → HCl + (RO)PCl2 (phosphochloridite)
  • (RO)PCl2 + ROH → HCl + (RO)2PCl (phosphodichloridite)
  • (RO)2PCl + ROH → HCl + (RO)3P (phosphite)

In this case, the alcohol used is ethanol, and the reaction is controlled to stop at the phosphorochloridite stage. Industrial production methods often involve the use of aromatic diols, such as binaphthol and 2,2’-biphenol, to control the reaction and produce the desired phosphorochloridite .

Chemical Reactions Analysis

Ethyl phenyl phosphorochloridite undergoes several types of chemical reactions, including:

    Hydrolysis: It is sensitive to hydrolysis, forming the corresponding phosphorochloridate and releasing hydrochloric acid.

    Oxidation: It can be oxidized to form phosphorochloridates.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are phosphorochloridates and substituted phosphorochloridites .

Mechanism of Action

The mechanism of action of ethyl phenyl phosphorochloridite involves its reactivity towards nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the substitution of the chlorine atom by the nucleophile, forming a new phosphorochloridite derivative. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Ethyl phenyl phosphorochloridite can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.

This compound is unique in its combination of ethyl and phenyl groups, which provides a balance of reactivity and stability, making it useful in a variety of chemical and industrial applications.

Properties

Molecular Formula

C8H10ClO2P

Molecular Weight

204.59 g/mol

IUPAC Name

chloro-ethoxy-phenoxyphosphane

InChI

InChI=1S/C8H10ClO2P/c1-2-10-12(9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

BRTBJNCYADBQQK-UHFFFAOYSA-N

Canonical SMILES

CCOP(OC1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.